molecular formula C10H10O3 B042107 Methyl 4-hydroxycinnamate CAS No. 3943-97-3

Methyl 4-hydroxycinnamate

Cat. No. B042107
CAS RN: 3943-97-3
M. Wt: 178.18 g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
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Description

Methyl 4-hydroxycinnamate, a model for the chromophore of the photoactive yellow protein in neutral form, has been studied for its electronic structure and spectroscopic properties. Investigations have utilized high-resolution gas-phase spectroscopic techniques and quantum-chemical calculations to explore its lower excited singlet states, revealing the molecule's ability to adopt multiple conformations with similar spectroscopic properties. The study of its complexation with water molecules has shown significant effects on its spectroscopic properties, particularly in terms of stabilization of its lowest excited singlet state and transition intensities (de Groot et al., 2008).

Synthesis Analysis

The synthesis of hydroxycinnamates like methyl 4-hydroxycinnamate can be accomplished via microbial routes, as demonstrated by the production of various hydroxycinnamates from glucose in Escherichia coli. This process involves the introduction of genes for enzymes such as tyrosine ammonia lyase and phenylalanine ammonia lyase, highlighting the potential for biotechnological production methods (An et al., 2016).

Molecular Structure Analysis

Studies on methyl 4-hydroxycinnamate have extensively used spectroscopic techniques to analyze its molecular structure, particularly focusing on its conformational heterogeneity. UV-UV depletion spectroscopy and IR-UV hole-burning spectroscopy, complemented by quantum chemical calculations, have identified distinct conformers related to its ester and phenolic OH group orientations (Tan et al., 2013).

Chemical Reactions and Properties

The chemical properties of methyl 4-hydroxycinnamate have been explored through studies of its photoexcitation and isomerization dynamics. Research using picosecond pump-probe spectroscopy has provided insights into the nonradiative decay dynamics of methyl 4-hydroxycinnamate, revealing mechanisms of trans → cis isomerization and the influence of water complexation on these processes (Shimada et al., 2012).

Physical Properties Analysis

Investigations into the physical properties of methyl 4-hydroxycinnamate, particularly its spectroscopic behavior upon complexation with water, have shown how hydrogen bonding significantly affects its vibrational modes. This has implications for understanding the physical properties of methyl 4-hydroxycinnamate in different environments (Smolarek et al., 2011).

Chemical Properties Analysis

The chemical properties of methyl 4-hydroxycinnamate have also been studied in the context of its reactivity and stability under various conditions. One-electron oxidation studies have provided insights into the structure of radicals formed from methyl 4-hydroxycinnamate, highlighting its antioxidant properties and the significance of its conjugation system (Bisby & Parker, 2001).

Scientific Research Applications

Application in Acute Myeloid Leukemia Treatment

  • Scientific Field : Biomedicine
  • Summary of Application : Methyl 4-hydroxycinnamate has been found to synergize with Carnosic Acid (CA) and Calcitriol in inducing cytotoxicity in Acute Myeloid Leukemia (AML) cells .
  • Methods of Application : The study determined the structure-activity relationship of a series of hydroxycinnamic acids and their derivatives in combination with CA or Calcitriol .
  • Results : The study found that Methyl 4-hydroxycinnamate and Methyl Ferulate were the only Hydroxycinnamic Acid Derivatives (HCADs) capable of synergizing with CA. They also most potently enhanced Calcitriol-induced cell differentiation .

Application in Spectroscopy and Dynamics

  • Scientific Field : Physical Chemistry
  • Summary of Application : Methyl 4-hydroxycinnamate has been used in high-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra studies .
  • Methods of Application : The study involved recording the REMPI and LIF excitation spectra of jet-cooled Methyl 4-hydroxycinnamate, Methyl-4-OD-cinnamate, and their water clusters .
  • Results : The study found that water complexation leads to significant linewidth narrowing .

Application in Biological Activities

  • Scientific Field : Biochemistry
  • Summary of Application : Methyl 4-hydroxycinnamate has been found to have diverse biological activities .
  • Methods of Application : The compound has been used in various assays to test its biological activities .
  • Results : Methyl 4-hydroxycinnamate has been found to scavenge DPPH radicals, reduce LPS-induced nitric oxide production in RAW 264.7 cells, and synergize with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells .

Application in Synthesis of AB3 and AB2 Phenylpropyl Ether-Based Supramolecular Dendrimers

  • Scientific Field : Organic Chemistry
  • Summary of Application : Methyl 4-hydroxycinnamate is used in the synthesis of AB3 and constitutional isomeric AB2 phenylpropyl ether-based supramolecular dendrimers .
  • Methods of Application : The compound is used as a starting material in the synthesis of these dendrimers .
  • Results : The synthesis of these dendrimers provides a new class of supramolecular structures .

Application in Bioenergy Research

  • Scientific Field : Bioenergy Research
  • Summary of Application : Methyl 4-hydroxycinnamate is involved in the biosynthesis and degradation of lignin, one of the major barriers against economically viable utilization of lignocellulosic biomass for various agricultural and industrial end-uses, including biofuels production .
  • Methods of Application : The compound is used in various assays to test its effects on lignin biosynthesis .
  • Results : The compound has been found to be a key intermediate in monolignol biosynthesis and is readily incorporated into synthetic and natural lignins .

Application in Biological Activities

  • Scientific Field : Biochemistry
  • Summary of Application : Methyl 4-hydroxycinnamate has been found to have diverse biological activities .
  • Methods of Application : The compound has been used in various assays to test its biological activities .
  • Results : Methyl 4-hydroxycinnamate reduces parasitemia and increases survival in P. berghei-infected mice .

Application in the Synthesis of Potent Antagonists of Leukotrines

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Methyl 4-hydroxycinnamate is used in the synthesis of potent antagonists of leukotrines .
  • Methods of Application : The compound is used as a starting material in the synthesis of these antagonists .
  • Results : The synthesis of these antagonists provides a new class of medicinal compounds .

Application in the Synthesis of 4-Hydroxycinnamyl Alcohols and Their Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Methyl 4-hydroxycinnamate is used in the synthesis of 4-hydroxycinnamyl alcohols and their derivatives .
  • Methods of Application : The compound is used as a starting material in the synthesis of these alcohols and their derivatives .
  • Results : The synthesis of these alcohols and their derivatives provides a new class of organic compounds .

Application in the Investigation of Biochemical Pathways

  • Scientific Field : Biochemistry
  • Summary of Application : Methyl 4-hydroxycinnamate is used in the investigation of biochemical pathways .
  • Methods of Application : The compound is used in various assays to test its effects on biochemical pathways .
  • Results : The compound has been found to be a key intermediate in monolignol biosynthesis and is readily incorporated into synthetic and natural lignins .

Safety And Hazards

Methyl 4-hydroxycinnamate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

High-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra of jet-cooled methyl-4-hydroxycinnamate, methyl-4-OD-cinnamate, and of their water clusters have been recorded . These studies provide important vibrational markers for the assignment of the various conformations that are present under molecular beam conditions, and offer a direct measure of the influence of hydrogen bonding on the properties of the hydroxyl group . This could be a potential area for future research.

properties

IUPAC Name

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWSHWHQAQBAW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxycinnamate

CAS RN

19367-38-5, 3943-97-3
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)-
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Record name Methyl 4-hydroxycinnamate
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Record name Methyl p-hydroxycinnamate
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Record name 4-Hydroxycinnamic acid methyl ester
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask fitted with a reflux condenser and a nitrogen inlet tube was added 20.0 g (121.8 mmol) 4-hydroxycinnamic acid, 100 mL (246.9 mmol) methanol, and 5.0 g (50.0 mmol) concentrated sulfuric acid. The reaction vessel was heated at 75°-80° C. overnight. After cooling to room temperature, the resulting solution was diluted with 150 mL distilled water, and cooled to 0° C. The resulting precipitate was filtered, washed with sat. NaHCO3 solution, and recrystallized from EtOH/water to afford 16.8 g (77%) methyl 4-hydroxycinnamate which was used without further purification: mp.=139°-140° C.; 1H NMR (CD3SOCD3, 300 MHz) δ 3.42 (broad s, 1H), 3.70 (s, 3H), 6.40 (d, J=16.0 Hz, 1H), 6.81 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 7.58 (d, J=16.0 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (1.33 mL) is added dropwise to methanol (30 mL) under ice-cooling and the solution is stirred for 10 minutes. To the solution is added 4-hydroxycinnamic acid (3.0 g) and the mixture is stirred at room temperature for 4 days. The reaction mixture is concentrated and the residue is diluted with ethyl acetate (50 mL), washed successively with a saturated sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is re-crystallized from ethyl acetate/n-hexane to methyl 4-hydroxycinnamate (2.86 g, yield; 88%) as pale yellow crystals.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

51.2 g (312 mmol) of p-coumaric acid were dissolved in 330 ml of methanol and treated with 10 ml of concentrated sulphuric acid. The solution was heated under reflux for 2 hours. Subsequently the majority of the methanol (about 200 ml) was distilled off and the residue remaining behind was poured into 1.3 l of ice-water. The separated ester was filtered off under suction and washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water. Drying at 50° C. in a water-jet vacuum gave 51.1 g of methyl 3-(4-hydroxyphenyl)-acrylate in the form of a light brownish coloured powder.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
XY Xie, CX Li, Q Fang, G Cui - The Journal of Physical Chemistry …, 2016 - ACS Publications
… Herein we computationally studied the excited-state properties and decay dynamics of methyl-4-hydroxycinnamate (OMpCA) in the lowest three electronic states, that is, 1 ππ*, 1 nπ*, …
Number of citations: 22 pubs.acs.org
M de Groot, EV Gromov, H Köppel… - The Journal of Physical …, 2008 - ACS Publications
… the lower excited singlet states of methyl 4-hydroxycinnamate, a model for the chromophore … affects the spectroscopic properties of methyl 4-hydroxycinnamate considerably in terms of …
Number of citations: 38 pubs.acs.org
S Smolarek, A Vdovin, EMM Tan, M de Groot… - Physical Chemistry …, 2011 - pubs.rsc.org
… (LIF) excitation spectra of jet-cooled methyl-4-hydroxycinnamate, methyl-4-OD-cinnamate, and … For methyl-4-hydroxycinnamate and its water cluster values of 8.078 and 7.636 eV have …
Number of citations: 19 pubs.rsc.org
S SUDI, WANRM HASSAN, AH ALI… - Malaysian Applied …, 2018 - researchgate.net
… Further work revealed a phenolic compound; methyl-4-hydroxycinnamate (M4H)(also known as p-coumaric acid methyl ester), as a major constituent of G. truncata (Lee PC, personal …
Number of citations: 5 www.researchgate.net
EMM Tan, S Amirjalayer, S Smolarek… - The Journal of …, 2013 - ACS Publications
… the conformational heterogeneity of methyl 4-hydroxycinnamate, a model chromophore of … methyl 4-hydroxycinnamate–water clusters, and with IR spectra of methyl 4-hydroxycinnamate …
Number of citations: 19 pubs.acs.org
D Shimada, R Kusaka, Y Inokuchi, M Ehara… - Physical Chemistry …, 2012 - pubs.rsc.org
The lifetimes of methyl 4-hydroxycinnamate (OMpCA) and its mono-hydrated complex (OMpCA–H2O) in the S1 state have been measured by picosecond pump–probe spectroscopy in …
Number of citations: 27 pubs.rsc.org
PA Kroon, CB Faulds, C Brézillon… - European journal of …, 1997 - Wiley Online Library
We have used methyl esters of phenylalkanoic acids to probe the active site of two esterases (FAE‐III and CinnAE) from Aspergillus niger. Only methyl 4‐hydroxy‐3‐methoxycinnamate …
Number of citations: 85 febs.onlinelibrary.wiley.com
P Weitkamp, K Vosmann, N Weber - Journal of agricultural and …, 2006 - ACS Publications
… As a typical example, methyl 4-hydroxycinnamate (53.4 mg, 0.3 mmol) was transesterified with cis-9-octadecen-1-ol (80.4 mg, 0.3 mmol) in the presence of 50 mg of immobilized …
Number of citations: 54 pubs.acs.org
A Trachtenberg, S Muduli, K Sidoryk… - Frontiers in …, 2019 - frontiersin.org
… In this study, we identified another phenolic compound, methyl 4-hydroxycinnamate (MHC), which among several tested phytochemicals could uniquely cooperate with CA in killing …
Number of citations: 11 www.frontiersin.org
JH Min, JW Lee, SM Kim, MG Kim, W Chun… - 한국실험동물학회 학술 …, 2021 - dbpia.co.kr
Methyl 4-hydroxycinnamate (MH) is known to have biological activities, such as antioxidant and antitumor activities. In the previous study, MH exerted anti-inflammatory properties in …
Number of citations: 0 www.dbpia.co.kr

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